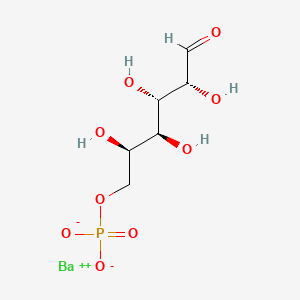Galactose 6-(barium phosphate)
CAS No.: 4198-47-4
Cat. No.: VC3828422
Molecular Formula: C6H11BaO9P
Molecular Weight: 395.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4198-47-4 |
|---|---|
| Molecular Formula | C6H11BaO9P |
| Molecular Weight | 395.45 g/mol |
| IUPAC Name | barium(2+);[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
| Standard InChI | InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6-;/m0./s1 |
| Standard InChI Key | KJWDCDDLVOHIBC-NQZVPSPJSA-L |
| Isomeric SMILES | C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
| SMILES | C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
| Canonical SMILES | C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Introduction
Chemical Identification and Nomenclature
Galactose 6-(barium phosphate) is systematically identified by its CAS Registry Number 4198-47-4 and EINECS 224-093-4 . The compound is interchangeably referred to by several synonyms, including:
The molecular formula reflects its composition as a barium-coordinated galactose-6-phosphate molecule. Discrepancies in reported molecular weights (395.45 g/mol vs. 399.48 g/mol ) may arise from variations in hydration states or analytical methodologies.
Structural and Stereochemical Features
The compound’s structure centers on the D-galactose backbone, where the 6-hydroxyl group is substituted with a phosphate moiety coordinated to a barium ion. Key structural attributes include:
Stereochemical Configuration
-
The 2R,3S,4S,5R configuration of the galactose moiety ensures specificity in biochemical interactions .
-
The phosphate group at the 6-position forms a stable ionic bond with barium, yielding a neutral salt .
3D Conformation and Stability
-
PubChem’s 3D conformer model highlights a bent conformation due to steric interactions between the phosphate group and the hexose ring .
-
The barium ion’s +2 charge stabilizes the phosphate group, enhancing the compound’s solubility in polar solvents .
Table 1: Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 395.45–399.48 g/mol | |
| CAS Number | 4198-47-4 | |
| Stereochemistry | 2R,3S,4S,5R |
Physical and Chemical Properties
Thermal Stability
-
The high thermal stability suggests utility in high-temperature industrial processes, though specific applications remain undocumented in available literature.
Synthesis and Production
Galactose 6-(barium phosphate) is synthesized via phosphorylation of D-galactose followed by barium salt formation:
-
Phosphorylation: D-galactose reacts with phosphoric acid under controlled pH to yield galactose-6-phosphate .
-
Barium Salt Formation: The phosphate group is neutralized with barium hydroxide or barium carbonate, precipitating the barium salt .
Industrial-scale production details are scarce, but laboratory methods emphasize anhydrous conditions to prevent hydrolysis of the phosphate ester .
Applications and Biochemical Relevance
Industrial and Research Applications
-
Enzyme Assays: Used as a substrate analog in assays for galactose-6-phosphate dehydrogenase .
-
Chemical Synthesis: Acts as a precursor for synthesizing radiolabeled galactose derivatives in tracer studies .
| Parameter | Recommendation | Source |
|---|---|---|
| PPE | Gloves, goggles, ventilation | |
| First Aid (Ingestion) | Rinse mouth; do not induce vomiting |
Research and Future Directions
Enzymatic Studies
-
Early work by Glock and McLean (1953) on glucose-6-phosphate dehydrogenase highlights methodologies applicable to galactose-6-phosphate analogs .
-
Future studies could explore the compound’s role in galactosemia research, a genetic disorder impairing galactose metabolism .
Analytical Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume